molecular formula C11H14BrNO3S B5207160 [(4-Bromo-3-ethoxyphenyl)sulfonyl]prop-2-enylamine

[(4-Bromo-3-ethoxyphenyl)sulfonyl]prop-2-enylamine

Cat. No.: B5207160
M. Wt: 320.20 g/mol
InChI Key: JYWAUPLYZVATEI-UHFFFAOYSA-N
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Description

[(4-Bromo-3-ethoxyphenyl)sulfonyl]prop-2-enylamine is an organic compound with the molecular formula C12H16BrNO3S. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonyl group attached to a phenyl ring, along with a prop-2-enylamine side chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-ethoxyphenyl)sulfonyl]prop-2-enylamine typically involves multiple steps. One common method includes the bromination of 3-ethoxyphenylsulfonyl chloride followed by the introduction of the prop-2-enylamine group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-ethoxyphenyl)sulfonyl]prop-2-enylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

[(4-Bromo-3-ethoxyphenyl)sulfonyl]prop-2-enylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-ethoxyphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

[(4-Bromo-3-ethoxyphenyl)sulfonyl]prop-2-enylamine can be compared with other similar compounds such as:

    [(4-Chloro-3-ethoxyphenyl)sulfonyl]prop-2-enylamine: Similar structure but with a chlorine atom instead of bromine.

    [(4-Bromo-3-methoxyphenyl)sulfonyl]prop-2-enylamine: Similar structure but with a methoxy group instead of an ethoxy group.

Properties

IUPAC Name

4-bromo-3-ethoxy-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-3-7-13-17(14,15)9-5-6-10(12)11(8-9)16-4-2/h3,5-6,8,13H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWAUPLYZVATEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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